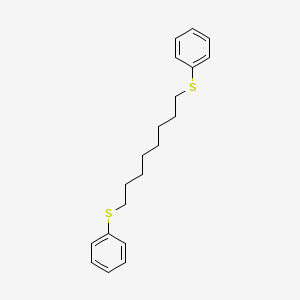
2,2'-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two benzoxazole groups attached to a naphthalene core, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) typically involves the condensation of 1,7-diaminonaphthalene with 5-methyl-2-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole rings.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted benzoxazole compounds.
Applications De Recherche Scientifique
2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of optical brighteners and as a component in various materials.
Mécanisme D'action
The mechanism of action of 2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) involves its ability to absorb ultraviolet light and re-emit it as visible light, making it useful as a fluorescent probe. The molecular targets and pathways involved include interactions with nucleic acids and proteins, which can be studied using fluorescence spectroscopy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole)
- 2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]
- 2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]
Uniqueness
What sets 2,2’-(Naphthalene-1,7-diyl)bis(5-methyl-1,3-benzoxazole) apart from similar compounds is its specific structural configuration, which imparts unique fluorescent properties and reactivity. This makes it particularly valuable in applications requiring precise fluorescence characteristics and chemical stability.
Propriétés
Numéro CAS |
65475-05-0 |
|---|---|
Formule moléculaire |
C26H18N2O2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
5-methyl-2-[7-(5-methyl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C26H18N2O2/c1-15-6-10-23-21(12-15)27-25(29-23)18-9-8-17-4-3-5-19(20(17)14-18)26-28-22-13-16(2)7-11-24(22)30-26/h3-14H,1-2H3 |
Clé InChI |
MZSRRPFODRGPBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=CC=C4C5=NC6=C(O5)C=CC(=C6)C)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
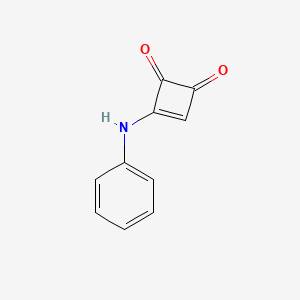
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
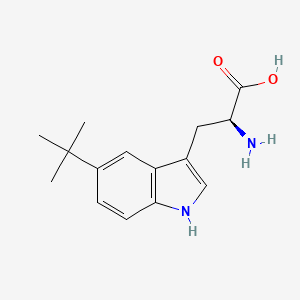
![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)

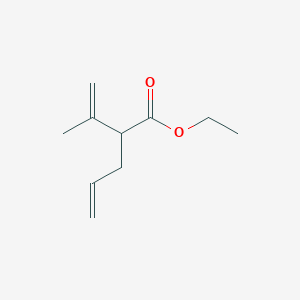
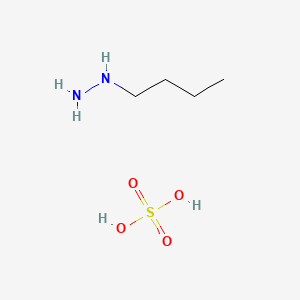
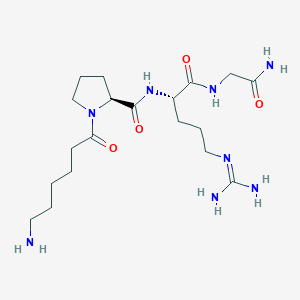
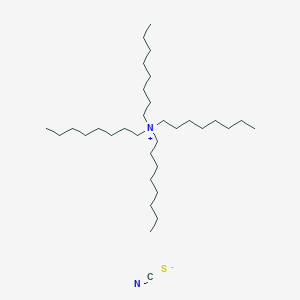
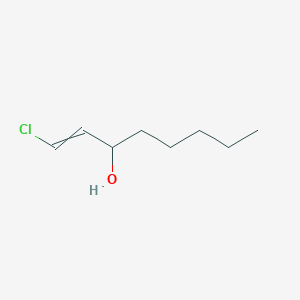
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)
